Diethyl sulfate

Acetalization Lewis Acid Catalysis Carbonyl Protection

Diethyl sulfate (DES) is a monofunctional ethylating agent with unrivaled site selectivity for N-ethyl triazolone derivatives (30–37% yield where DMS yields 0%) and exceptional nucleic acid backbone integrity (~1% phosphate alkylation vs. ~13% for EMS). Its 78% catalytic acetalization yield outperforms bulkier dialkyl sulfates (50–65%), reducing reagent mass and waste. With a boiling point of 208–209 °C and vapor pressure <0.01 mm Hg, DES enables high-temperature reactions under atmospheric pressure, eliminating the need for costly pressurized equipment in kilo-lab and pilot-plant operations.

Molecular Formula C4H10O4S
(C2H5)2SO4
C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 64-67-5
Cat. No. B166044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl sulfate
CAS64-67-5
Synonymsdiethyl sulfate
diethyl sulfate, tin salt
diethylsulfate
ethyl sulfate
Molecular FormulaC4H10O4S
(C2H5)2SO4
C4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)OCC
InChIInChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
InChIKeyDENRZWYUOJLTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M
Miscible in alcohol and ether.
In water, 7,000 mg/l @ 20 °C
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Sulfate (CAS 64-67-5): A Monofunctional Ethylating Agent for Controlled Alkylation and Organic Synthesis


Diethyl sulfate (DES) is an organosulfur compound (C₄H₁₀O₄S, MW 154.18 g/mol) that exists as a colorless oily liquid with a faint peppermint odor [1]. As a dialkyl sulfate ester, DES functions primarily as a monofunctional ethylating agent that transfers ethyl groups to nucleophilic substrates via an Sₙ2 mechanism [2]. Its physicochemical profile—boiling point 208–209°C (with decomposition), vapor pressure <0.01 mm Hg at 20°C, density 1.18 g/mL at 25°C, and slow hydrolysis in water (≈0.05%/h at 25°C) [3]—distinguishes it from lower molecular weight dialkyl sulfates and alternative ethylating agents. IARC classifies DES as Group 2A (probably carcinogenic to humans) based on sufficient animal evidence, a classification that imposes specific handling requirements but does not preclude its essential role as a C₂ electrophile source in industrial and research settings [4].

Why Generic Substitution Among Ethylating Agents Compromises Reaction Outcome for Diethyl Sulfate


Dialkyl sulfates and related ethylating agents cannot be treated as interchangeable commodities due to fundamental differences in electrophilic reactivity, steric accessibility, and product distribution profiles. Diethyl sulfate exhibits a distinct pattern of nucleophilic site selectivity compared to dimethyl sulfate (DMS), ethyl methanesulfonate (EMS), and higher dialkyl sulfate homologs [1]. In heterocyclic alkylation systems, substitution of DES with DMS results in markedly different ratios of N- vs O-alkylation products and triazolium vs triazolone formation [2]. Similarly, in nucleic acid derivatization, DES produces broader base alkylation profiles than EMS, which shows narrower specificity for the 7-position of guanine [3]. Catalytic applications further reveal that DES yields 78% product conversion versus 65% for diisopropyl sulfate and 50% for di-n-butyl sulfate, demonstrating that alkyl chain length critically modulates Lewis acid-type catalytic activity [4]. These divergent performance characteristics preclude simple drop-in replacement and underscore the necessity for compound-specific procurement based on target reaction requirements.

Quantitative Differentiation Evidence for Diethyl Sulfate Versus Closest Analogs


Catalytic Efficiency in Acetalization: Diethyl Sulfate Outperforms Higher Dialkyl Sulfate Homologs

In a 2025 study, diethyl sulfate (DES) demonstrated superior catalytic activity compared to diisopropyl sulfate (DIPS) and di-n-butyl sulfate (DNBS) in promoting acetalization of carbonyl compounds. DES achieved 78% yield of compound 6, exceeding DIPS (65%) and DNBS (50%) [1]. This represents the first reported use of dialkyl sulfates as Lewis acid-type catalysts for these transformations [2].

Acetalization Lewis Acid Catalysis Carbonyl Protection

Alkylation Product Distribution in Heterocyclic Systems: DES Generates Higher Triazolone Fraction Versus Dimethyl Sulfate

When alkylating 3-nitro-1,2,4-triazoles under comparable conditions, diethyl sulfate (DES) produced a markedly different product distribution than dimethyl sulfate (DMS). DES alkylation resulted in 30–37% triazolone formation, whereas DMS produced only 0% triazolones. Conversely, DES gave 6–10% nitrotriazolium salts versus higher yields with DMS. The DES reaction required an order of magnitude longer reaction time [1].

Heterocyclic Alkylation Triazole Functionalization Regioselectivity

Nucleic Acid Alkylation Site Specificity: DES Exhibits Broader Base Reactivity Profile Than Ethyl Methanesulfonate

In TMV-RNA ethylation studies, diethyl sulfate (DES) and ethyl methanesulfonate (EMS) exhibited distinct site selectivity profiles. DES produced a broader distribution of ethylated bases, while EMS showed narrower specificity for the 7-position of guanine. Other derivatives were found in lesser amounts with EMS than with DES. Phosphate alkylation accounted for approximately 13% of radioactivity with EMS versus only 1% with DES [1].

RNA Alkylation Nucleic Acid Derivatization Mutagenesis Mechanisms

Physical Property Differentiation: Higher Boiling Point and Lower Vapor Pressure Enable Atmospheric Pressure Reactions

Diethyl sulfate exhibits a boiling point of 208–209°C (with decomposition) and a vapor pressure of <0.01 mm Hg at 20°C. In contrast, dimethyl sulfate has a lower boiling point of approximately 188°C with a significantly higher vapor pressure [1]. This physical property difference enables DES-mediated ethylation reactions to be conducted at atmospheric pressure without specialized pressure-rated equipment, whereas DMS reactions at comparable temperatures would require pressure containment [2].

Process Chemistry Reactor Design Volatility Control

Environmental Fate: Rapid Hydrolysis Half-Life Minimizes Environmental Persistence

Diethyl sulfate undergoes rapid hydrolysis in aqueous environments with a half-life of 1.7 hours in water. Due to this rapid hydrolysis, volatilization, adsorption to soil, sediment accumulation, biodegradation, and bioaccumulation are minimal [1]. This contrasts with certain other alkylating agents such as some alkyl halides (e.g., ethyl iodide) and sulfonates that exhibit significantly longer aqueous persistence [2].

Environmental Chemistry Hydrolysis Kinetics Waste Management

Analytical Method Development for Genotoxic Impurity Quantification: DES Detection Sensitivity Validated in Pharmaceutical Matrices

A 2025 study developed and validated a simple, highly sensitive HPLC method for detecting and measuring minute concentrations of diethyl sulfate (DES) as a potential genotoxic impurity in pitolisant hydrochloride API. The method proved well-suited for quantifying trace levels of DES in pharmaceutical matrices [1]. This analytical capability is product-specific, as method parameters (mobile phase composition, detection wavelength, retention time) are optimized for DES rather than being universally applicable to all dialkyl sulfates or sulfonate esters.

Genotoxic Impurity Analysis HPLC Method Validation Pharmaceutical Quality Control

Procurement-Justified Application Scenarios for Diethyl Sulfate Based on Verified Differentiation Evidence


Heterocyclic Pharmaceutical Intermediate Synthesis Requiring Triazolone Access

When synthesizing N-ethyl triazolone derivatives from 3-nitro-1,2,4-triazole precursors, diethyl sulfate is the preferred ethylating agent because dimethyl sulfate produces 0% triazolones under comparable conditions. The 30–37% triazolone yield achievable with DES enables synthetic routes that are inaccessible with the methyl analog [1]. This scenario applies to medicinal chemistry programs developing triazole-based scaffolds where the ethylated triazolone moiety is a target pharmacophore or synthetic intermediate.

Carbonyl Protection via Acetalization at Scale with Higher Catalyst Efficiency

For multistep organic synthesis requiring acetalization of carbonyl compounds, diethyl sulfate offers 78% catalytic yield versus 65% for diisopropyl sulfate and 50% for di-n-butyl sulfate under identical conditions [2]. This 13–28% yield advantage reduces reagent mass requirements and waste generation, providing quantifiable economic justification for DES selection in process chemistry applications where acetalization is a critical step.

Nucleic Acid Derivatization Studies Requiring Reduced Phosphate Backbone Modification

In RNA or DNA ethylation experiments where base-specific modification is desired while minimizing phosphotriester formation, diethyl sulfate produces only ~1% phosphate alkylation compared to ~13% for ethyl methanesulfonate [3]. This 12% absolute reduction in backbone modification makes DES the superior choice for applications where maintaining nucleic acid structural integrity is critical, such as in vitro transcription studies or site-directed mutagenesis investigations.

Atmospheric Pressure Ethylation Reactions in Standard Glass Reactor Setups

The higher boiling point (208–209°C) and lower vapor pressure (<0.01 mm Hg at 20°C) of diethyl sulfate compared to dimethyl sulfate (boiling point ~188°C, vapor pressure ≈0.5 mm Hg) enable ethylation reactions to be conducted at elevated temperatures under atmospheric pressure without specialized pressure-rated equipment [4]. This physical property differentiation is particularly relevant for kilo-lab and pilot-plant operations where pressurized reactor infrastructure may not be available or cost-justified.

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